4-Vinylbenzyl trifluoroacetate

描述

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry and the need for specialized vinyl monomers with enhanced properties. The synthesis of vinyl trifluoroacetate itself was first reported in the patent literature, with methods involving the reaction of acetylene with trifluoroacetic acid in the presence of mercuric oxide catalyst. This foundational work established the basic synthetic pathway for trifluoroacetate esters, providing the chemical knowledge necessary for the later development of more complex derivatives.

The specific preparation of this compound builds upon established methods for creating benzyl trifluoroacetates. Research has shown that benzyl 2,2,2-trifluoroacetate, a simpler analog with CAS number 351-70-2, served as a precursor compound that helped researchers understand the reactivity patterns of trifluoroacetate esters. The progression from simple benzyl trifluoroacetate to the more complex 4-vinylbenzyl derivative reflects the systematic advancement in organofluorine chemistry during the late 20th century.

The compound gained particular prominence in the context of enzymatic modification reactions, where researchers sought to develop novel adenosyl methionine analogs for biomolecular labeling applications. Studies have demonstrated that 4-vinylbenzyl residues can be enzymatically transferred to biological molecules, opening new avenues for chemical biology research. This application represented a significant milestone in the compound's development, as it demonstrated the utility of combining organofluorine chemistry with bioconjugation strategies.

Structural Significance in Organofluorine Chemistry

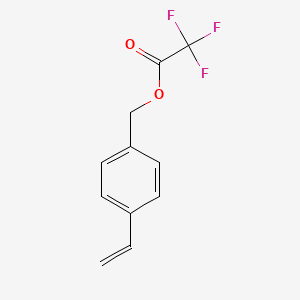

The structural architecture of this compound places it at the intersection of several important chemical domains within organofluorine chemistry. The molecule features a para-vinylbenzyl backbone connected to a 2,2,2-trifluoroacetate ester group, creating a bifunctional system with distinct reactivity centers. The trifluoroacetate moiety serves as a powerful electron-withdrawing group, significantly influencing the electronic properties of the entire molecule and making it particularly suitable for applications requiring enhanced chemical stability and unique reactivity patterns.

The vinyl group attached to the benzene ring provides a site for polymerization reactions, while the trifluoroacetate ester can participate in hydrolysis reactions or serve as a leaving group in nucleophilic substitution processes. This dual functionality is exemplified in polymer chemistry applications, where the compound can be incorporated into polymer backbones while retaining the trifluoroacetate functionality for subsequent chemical modifications. The electron-withdrawing nature of the trifluoroacetate group also influences the reactivity of the vinyl group, making it more susceptible to certain types of chemical transformations.

Contemporary research has highlighted the compound's role in advanced synthetic methodologies, particularly in the context of inverse electron-demand Diels-Alder reactions and photoclick chemistry. The 4-vinylbenzyl group has been shown to react efficiently in these transformations where other modifications failed to demonstrate reactivity. This selectivity demonstrates the unique positioning of this compound within the broader landscape of organofluorine compounds, where the specific combination of functional groups creates reactivity patterns that are not easily replicated by other structural analogs.

The fluorine atoms in the trifluoroacetate group contribute significantly to the compound's overall chemical behavior, providing enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Research in organofluorine chemistry has shown that trifluoromethyl groups can dramatically alter the pharmacokinetic properties of organic compounds, and similar effects are observed with trifluoroacetate functionalities. The strategic placement of these fluorine atoms in this compound creates a compound that exhibits enhanced chemical stability while maintaining the reactivity necessary for synthetic applications.

Structure

3D Structure

属性

IUPAC Name |

(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUWQGVPNPHEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380764 | |

| Record name | 4-Vinylbenzyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229956-99-4 | |

| Record name | 4-Vinylbenzyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzyl trifluoroacetate typically involves the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality .

化学反应分析

Types of Reactions: 4-Vinylbenzyl trifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: The vinyl group can participate in polymerization reactions, forming polymers with unique properties.

Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield 4-vinylbenzyl alcohol and trifluoroacetic acid.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization of this compound.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products:

Polymerization: Polymers with vinylbenzyl units.

Hydrolysis: 4-Vinylbenzyl alcohol and trifluoroacetic acid.

科学研究应用

Polymer Chemistry

VBTA is extensively used as a monomer in the synthesis of specialty polymers. Its vinyl group allows for radical polymerization, leading to the formation of polymers with tailored properties for specific applications.

- Polymerization Initiators: Common initiators include azobisisobutyronitrile (AIBN), which facilitates the polymerization process under controlled conditions.

- Applications: The resulting polymers find uses in coatings, adhesives, and biomedical devices due to their enhanced mechanical and thermal properties.

Biological Applications

In biological research, VBTA serves as a crucial building block for developing bioactive materials and drug delivery systems.

- Enzymatic Modification of RNA: A notable application involves the enzymatic transfer of the 4-vinylbenzyl group to the 5′-cap of eukaryotic mRNA. This modification enables efficient labeling of mRNA using bioorthogonal reactions such as inverse electron-demand Diels–Alder (IEDDA) and photoclick reactions . These methods allow for precise tracking and imaging of mRNA in cellular environments.

Medical Applications

VBTA is being investigated for its potential in creating antimicrobial coatings and materials that can enhance the biocompatibility of medical devices.

- Antimicrobial Properties: Studies have shown that polymers derived from VBTA exhibit significant antimicrobial activity, making them suitable for use in wound dressings and implants.

Case Studies

作用机制

The mechanism of action of 4-Vinylbenzyl trifluoroacetate is primarily related to its ability to undergo polymerization and hydrolysis. The vinyl group allows for the formation of polymers, while the trifluoroacetate group can be hydrolyzed to release trifluoroacetic acid, which can act as a catalyst or reactant in various chemical processes .

相似化合物的比较

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 4-vinylbenzyl trifluoroacetate, enabling comparative analysis of physical, chemical, and environmental properties.

Structural Analogs: Trifluoroacetate Esters

Key Findings:

- Physical Properties : Phenyl trifluoroacetate exhibits a higher boiling point (146–147°C) compared to ethyl and vinyl analogs, attributed to stronger aromatic π-interactions. This compound’s larger molecular weight (~230 g/mol) suggests lower volatility than phenyl derivatives but comparable reactivity due to the vinyl group .

- Environmental Impact: Unsaturated trifluoroacetates (e.g., vinyl derivatives) exhibit shorter atmospheric lifetimes (<12 days) and lower global warming potentials (GWPs) than saturated analogs like ethyl trifluoroacetate (GWP = 1.3). The vinyl group in this compound likely accelerates atmospheric degradation, reducing its environmental persistence .

- Synthetic Utility : Unlike phenyl trifluoroacetate (used in acylations), this compound’s vinyl group enables applications in polymer chemistry, such as crosslinking or copolymerization .

Functional Analogs: Vinyl-Substituted Compounds

- 2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN): This ether derivative shares the 4-vinylbenzyl group but lacks the trifluoroacetate functionality. VBN undergoes aldol condensation to form fluorescent compounds (e.g., VBNPEO), highlighting the role of vinyl groups in tuning electronic properties.

- ANPEO/VBNPEO : These aldol adducts demonstrate how vinylbenzyl groups enhance conjugation in π-systems, suggesting that this compound could serve as a precursor for photoresponsive materials .

Research Findings and Analytical Methods

- Spectroscopic Characterization : this compound is confirmed via ¹H/¹³C NMR and mass spectrometry, similar to VBN derivatives .

- Environmental Behavior : Fluorinated esters with unsaturated groups (e.g., vinyl) exhibit GWPs <2, significantly lower than saturated fluorinated esters (average GWP = 162) .

- Detection Methods : Trifluoroacetates are analyzed via fluorine-specific chromatography, with baseline separation achieved in 10 minutes. This method is compound-independent, enabling reliable quantification of this compound in mixtures .

生物活性

4-Vinylbenzyl trifluoroacetate (CAS Number: 229956-99-4) is a vinylbenzyl derivative characterized by a trifluoroacetate group. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its unique chemical properties and potential applications in drug delivery systems, antimicrobial coatings, and bioactive materials. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

The biological activity of this compound is primarily attributed to its ability to undergo polymerization and hydrolysis .

- Polymerization : The vinyl group facilitates the formation of polymers with distinct properties, which can be utilized in various biomedical applications.

- Hydrolysis : The trifluoroacetate group can be hydrolyzed under acidic or basic conditions, yielding 4-vinylbenzyl alcohol and trifluoroacetic acid. The latter may act as a catalyst or reactant in several biochemical processes.

Chemical Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Polymerization | Formation of polymers using initiators like AIBN | Polymers with vinylbenzyl units |

| Hydrolysis | Reaction under acidic/basic conditions | 4-Vinylbenzyl alcohol, trifluoroacetic acid |

Drug Delivery Systems

Research has demonstrated that polymers derived from this compound can effectively deliver small interfering RNA (siRNA) to target cells. For instance, poly(γ-(4-vinylbenzyl)-L-glutamate) (PVBLG) has shown promise in mediating siRNA delivery in HeLa cells, achieving significant luciferase knockdown while maintaining low cytotoxicity .

Antimicrobial Properties

The compound has been investigated for its potential in creating antimicrobial coatings. Studies indicate that materials synthesized from this compound exhibit antimicrobial activity, making them suitable for medical applications where infection control is critical.

Case Studies

- siRNA Delivery : A study involving PVBLG polymers demonstrated their ability to form complexes with siRNA that were resistant to nucleolytic degradation. This property was crucial for successful gene silencing in target cells .

- Antimicrobial Coatings : Research on coatings derived from this compound showed effective inhibition of bacterial growth, suggesting its utility in surgical environments.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Functional Group | Key Properties |

|---|---|---|

| 4-Vinylbenzyl chloride | Chloride | Less reactive than trifluoroacetate |

| 4-Vinylbenzyl acetate | Acetate | Lower polymerization potential |

| 4-Vinylbenzoic acid | Carboxylic acid | Different reactivity profile |

The presence of the trifluoroacetate group enhances the reactivity and versatility of this compound compared to its analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-vinylbenzyl trifluoroacetate to ensure high purity?

- Methodological Answer : The synthesis typically involves esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) can accelerate the reaction. Purification is critical due to hydrolytic sensitivity; column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure (boiling point: 244.8°C at 760 mmHg) is recommended . For HPLC-grade purity (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures removal of residual reactants .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the vinyl group (δ 5.2–6.7 ppm for protons; δ -75 ppm for CF₃) and ester linkage.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 230.18 (C₁₁H₉F₃O₂) .

- HPLC : Retention time comparison with standards ensures purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability (flash point: 81.4°C) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified under hazard codes 36/37/38 (irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of contact, flush eyes/skin with water for 15 minutes. Store in airtight containers at 2–8°C to prevent hydrolysis . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste.

Advanced Research Questions

Q. How do temperature and pH influence the stability of this compound in aqueous and non-aqueous systems?

- Methodological Answer : The compound hydrolyzes rapidly in basic aqueous media (pH > 8) due to nucleophilic attack on the ester carbonyl. In acidic conditions (pH < 3), hydrolysis is slower but detectable via ¹⁹F NMR. Non-aqueous solvents (e.g., DMF, THF) enhance stability. Accelerated stability studies (40–60°C) coupled with kinetic modeling (Arrhenius equation) predict shelf life under storage conditions .

Q. What mechanistic role does the trifluoroacetate group play in Kolbe-type electrochemical reactions?

- Methodological Answer : In Kolbe electrolysis, trifluoroacetate anions (CF₃COO⁻) adsorb onto electrode surfaces, forming adsorbed intermediates (e.g., CF₃· radicals). The electron-withdrawing CF₃ group lowers the activation energy for decarboxylation, favoring C2F6 formation over side products. Tafel slope analysis (120 mV/decade under Langmuir conditions) and galvanostatic transients confirm monolayer coverage of intermediates .

Q. How can this compound be utilized in site-specific bioconjugation for antibody-drug conjugates (ADCs)?

- Methodological Answer : The vinyl group undergoes thiol-ene "click" reactions with cysteine residues in antibodies. Optimize reaction conditions (e.g., UV initiation, stoichiometric excess of trifluoroacetate derivative) to achieve >90% conjugation efficiency. Purify ADCs via size-exclusion chromatography and validate using SDS-PAGE/LC-MS. The trifluoroacetate group improves solubility during synthesis but requires removal via dialysis to prevent toxicity .

Q. What strategies resolve contradictions in experimental outcomes involving this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from trace moisture (hydrolysis) or metal impurities (catalytic decomposition). Implement strict anhydrous protocols and chelate metal ions with EDTA. For conflicting kinetic data, use isotopic labeling (e.g., ¹⁸O in ester groups) to track reaction pathways. Statistical tools (e.g., ANOVA) differentiate experimental noise from mechanistic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。